2,4,6-Trimethylphenylbutyric acid

Description

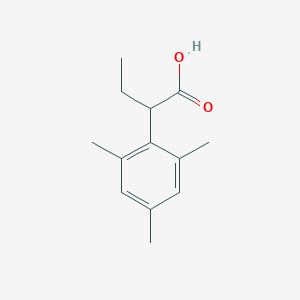

2,4,6-Trimethylphenylbutyric acid is a carboxylic acid derivative featuring a butyric acid backbone (CH₂CH₂CH₂COOH) with a 2,4,6-trimethylphenyl group attached. This aromatic substituent introduces steric bulk and electron-donating methyl groups, significantly altering its physicochemical properties compared to unsubstituted butyric acid. The compound’s structure enhances lipophilicity, making it less water-soluble but more suitable for applications requiring hydrophobic interactions, such as pharmaceutical intermediates or agrochemical formulations.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)butanoic acid |

InChI |

InChI=1S/C13H18O2/c1-5-11(13(14)15)12-9(3)6-8(2)7-10(12)4/h6-7,11H,5H2,1-4H3,(H,14,15) |

InChI Key |

GNSLPYFVNMAJJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1C)C)C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methylbutyric Acid

- Structure : A branched isomer of butyric acid (CH₃CH(CH₃)CH₂COOH) lacking aromatic substituents .

- Properties :

- Molecular weight: 116.16 g/mol (lower than 2,4,6-trimethylphenylbutyric acid due to absence of aromatic group).

- Solubility: Higher water solubility (polar carboxyl group dominates).

- Acidity: pKa ~4.8 (similar to butyric acid; electron-donating methyl branch minimally affects acidity).

- Applications : Used as an intermediate in controlled manufacturing processes .

- Comparison : The trimethylphenyl derivative’s aromatic group drastically reduces water solubility and increases lipophilicity, favoring applications in lipid-soluble formulations.

4,4,4-Trifluorobutyric Acid

- Structure : CF₃CH₂CH₂COOH, featuring a terminal trifluoromethyl group .

- Properties :

- Molecular weight: 142.08 g/mol.

- Acidity: pKa ~2.5 (strong electron-withdrawing effect of fluorine increases acidity).

- Reactivity: Enhanced stability and electrophilicity due to fluorine substituents.

- Applications : Key intermediate in pharmaceuticals and agrochemicals .

- Comparison : The trifluoromethyl group in 4,4,4-trifluorobutyric acid increases acidity and reactivity compared to the electron-donating methyl groups in this compound.

4,4,4-Trifluoro-2-methylbutyric Acid

- Structure : CF₃CH(CH₃)CH₂COOH, combining fluorine substitution and a methyl branch .

- Properties :

- Molecular weight: 156.10 g/mol.

- Acidity: pKa ~2.7 (slightly less acidic than 4,4,4-trifluorobutyric acid due to methyl’s electron-donating effect).

- Steric effects: Methyl branch introduces steric hindrance.

- Applications : Specialized synthesis requiring balanced lipophilicity and reactivity .

- Comparison : The trimethylphenyl derivative’s aromatic bulk contrasts with this compound’s aliphatic fluorinated structure, leading to divergent applications (e.g., drug delivery vs. agrochemical synthesis).

Data Table: Comparative Analysis

*Estimated properties based on structural analogs. †Predicted based on electron-donating substituent effects.

Research Findings

Substituent Effects on Acidity : Fluorine’s electron-withdrawing nature lowers pKa by ~2 units compared to methyl groups .

Lipophilicity and Solubility : Aromatic groups (e.g., trimethylphenyl) reduce water solubility but enhance membrane permeability in drug design.

Industrial Utility : Fluorinated derivatives dominate agrochemical synthesis due to stability, while aromatic-substituted acids are prioritized in lipophilic drug intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.